

Synthesis and discovery of diethyl aminomalonate hydrochloride

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Compound of Interest

Compound Name: *Diethyl aminomalonate hydrochloride*

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An In-Depth Technical Guide to the Synthesis and Discovery of **Diethyl Aminomalonate Hydrochloride**

Introduction

Diethyl aminomalonate hydrochloride (CAS No. 13433-00-6) is a vital chemical intermediate, particularly esteemed within the pharmaceutical and fine chemical industries. Structurally, it is a derivative of malonic acid, featuring a reactive alpha-amino group and two ester functionalities, which make it an exceptionally versatile building block in organic synthesis. This compound is a white to off-white crystalline powder, soluble in water, and serves as a crucial precursor for the synthesis of a wide array of complex molecules and heterocyclic systems, most notably pyrimidine derivatives which are integral to many drug molecules.^[1] Its applications extend to the development of antiviral agents, anticancer drugs, and motor protein spindle inhibitors.^{[1][2]} This guide provides a detailed overview of its synthesis, including experimental protocols and quantitative data, for researchers, scientists, and professionals in drug development.

Synthetic Methodologies

The preparation of **diethyl aminomalonate hydrochloride** is primarily achieved through the reduction of an oxime or isonitroso precursor, which is itself synthesized from diethyl malonate. The resulting diethyl aminomalonate is typically unstable and is directly converted to its more stable hydrochloride salt.^[3]

Method 1: Synthesis via Nitrosation of Diethyl Malonate and Catalytic Hydrogenation

This classic and well-documented route involves two main stages: the nitrosation of diethyl malonate to form diethyl isonitrosomalonnate (or diethyl oximinomalonnate), followed by the catalytic reduction of this intermediate to diethyl aminomalonnate, which is then precipitated as the hydrochloride salt.[3][4][5]

Part A: Preparation of Diethyl Isonitrosomalonnate[3][4]

- In a 1000 mL four-necked flask, combine 80 g of diethyl malonate, 400 mL of ethyl acetate, and 90 g of glacial acetic acid. Stir the mixture for 30 minutes.[4]
- Cool the mixture to 0-10°C.[4]
- Prepare a sodium nitrite solution by dissolving 69 g of sodium nitrite in 81 g of water.[4]
- Add the sodium nitrite solution dropwise to the reaction mixture over 2 hours, maintaining the temperature between 0-10°C.[4]
- After the addition is complete, continue stirring and maintain the temperature at 15-25°C for 20 hours.[4]
- Allow the mixture to stand and separate into layers. The lower aqueous layer is extracted once with 200 mL of ethyl acetate.[4]
- The combined ethyl acetate layers are washed with 200 mL of water. The organic layer is then concentrated under reduced pressure to yield diethyl isonitrosomalonnate.[4] Note: Diethyl isonitrosomalonnate can decompose with explosive violence upon heating, so purification by distillation is not recommended.[3]

Part B: Reduction to Diethyl Aminomalonnate and Salt Formation[3]

- A 0.1-mole aliquot (19.1 g) of the crude diethyl isonitrosomalonnate is placed in a 500 mL reduction bottle.[3]
- Add 100 mL of absolute alcohol and 3 g of 10% palladium-on-charcoal (Pd/C) catalyst.[3]

- Place the bottle in a Parr Hydrogenator and flush the system three to four times with hydrogen.[3]
- Set the initial hydrogen pressure to 50–60 psi and shake the apparatus for approximately 15 minutes, or until the pressure no longer drops.[3]
- Remove the catalyst by filtration, washing with absolute alcohol.[3]
- Concentrate the clear filtrate under reduced pressure at a temperature below 50°C to obtain crude diethyl aminomalonate.[3]

Part C: Preparation of **Diethyl Aminomalonate Hydrochloride**[3]

- Dilute the crude diethyl aminomalonate with 80 mL of dry ether and filter to remove any small amount of solid.[3]
- Collect the filtrate in a 250 mL Erlenmeyer flask and cool it in an ice bath.[3]
- While stirring mechanically, pass dry hydrogen chloride gas just over the surface of the solution. A fine white precipitate will form.[3]
- Collect the white crystals by suction filtration and wash them three times with a total of 60 mL of dry ether.[3]
- Repeat the process of passing hydrogen chloride into the filtrate and washings to collect subsequent crops of the product until no more precipitate forms.[3]
- Dry the product to obtain **diethyl aminomalonate hydrochloride**. [3]

Step	Product	Starting Material	Catalyst	Yield	Purity	Melting Point (°C)	Reference
A	Diethyl Oximino malonate	Diethyl Malonate	-	98.4%	-	-	[4]
B+C	Diethyl Aminomalonate HCl	Diethyl Malonate	10% Pd/C	78–82%	-	162–163	[3]
B+C	Diethyl Aminomalonate HCl	Diethyl Oximino malonate	AlNiFe Catalyst	91%	99.7%	-	[4]

// Nodes DM [label="Diethyl Malonate", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitrosation [label="Nitrosation\n(NaNO₂, Acetic Acid)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; DIO [label="Diethyl Isonitrosomalonnate", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrogenation [label="Catalytic Hydrogenation\n(H₂, Pd/C or AlNiFe)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; DA [label="Diethyl Aminomalonate\n(Crude)", fillcolor="#F1F3F4", fontcolor="#202124"]; Salt [label="Salt Formation\n(Dry HCl, Ether)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Diethyl Aminomalonate\nHydrochloride", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges DM -> Nitrosation; Nitrosation -> DIO; DIO -> Hydrogenation; Hydrogenation -> DA; DA -> Salt; Salt -> Product; }

Caption: Industrial Synthesis of Diethyl Aminomalonate HCl.

Applications in Drug Development and Organic Synthesis

Diethyl aminomalonate hydrochloride is a cornerstone intermediate for synthesizing a multitude of biologically active molecules. [1]

- **Pharmaceutical Synthesis:** Its primary application is in the production of pyrimidine derivatives, which are core structures in many drugs, including those used in oncology and as antiviral agents. [2][6] It is also used to synthesize N-(aminopropyl)-N-arylaminopropyl substituted thiazolo[5,4-d] pyrimidinones, which are investigated as potential anticancer agents. [2]* **Amino Acid Synthesis:** The compound is a precursor for producing various amino acids. The N-acyl derivatives of diethyl aminomalonate can be alkylated in a manner similar to standard malonic ester syntheses. [3]* **Heterocyclic Chemistry:** It is used to generate azomethine ylides, which can undergo 1,3-dipolar cycloaddition reactions with dipolarophiles to form pyrrolidines, another important heterocyclic scaffold. [7][8]* **Agrochemicals:** The compound is also utilized in the formulation of agrochemicals, such as pesticides and herbicides. [9]

Physicochemical and Characterization Data

A summary of the key physical and chemical properties of **diethyl aminomalonate hydrochloride** is provided below.

Property	Value	Reference(s)
CAS Number	13433-00-6	[10][11]
Molecular Formula	C ₇ H ₁₄ ClNO ₄	[10][11]
Molecular Weight	211.64 g/mol	[9][10][12]
Appearance	White to off-white or slightly yellow crystalline powder	[7][9]
Melting Point	158 - 170 °C (range from various sources)	[3][7][9][11]
Purity	≥ 98% (commonly available)	[6][9]
Solubility	Soluble in water	[1][13]
Storage	Store sealed in a dry, low-temperature environment (0-8°C)	[1][9]

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